molecular formula C17H12FN3O2 B11375434 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11375434
M. Wt: 309.29 g/mol
InChI Key: ZIDLABKBJJWHNC-VMPITWQZSA-N
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Description

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorophenyl, furan, oxazole, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Heck reaction, where a palladium catalyst is used to couple the fluorophenyl group with the oxazole ring.

    Attachment of the furan group: This can be done through nucleophilic substitution or other suitable organic reactions.

    Formation of the carbonitrile group: This is typically achieved through the reaction of an appropriate nitrile precursor with the oxazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxazole rings.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Products may include oxazole-4-carboxylic acid derivatives.

    Reduction: Products may include primary amines or other reduced derivatives.

    Substitution: Products may include various substituted fluorophenyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.

    Electronics: Its potential conductive properties make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism by which 2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carboxamide
  • 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-methyl

Uniqueness: The presence of the carbonitrile group in 2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile distinguishes it from similar compounds

Properties

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H12FN3O2/c18-13-6-3-12(4-7-13)5-8-16-21-15(10-19)17(23-16)20-11-14-2-1-9-22-14/h1-9,20H,11H2/b8-5+

InChI Key

ZIDLABKBJJWHNC-VMPITWQZSA-N

Isomeric SMILES

C1=COC(=C1)CNC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

C1=COC(=C1)CNC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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